molecular formula C16H21N3 B8380217 4-(5-Benzyl-2-methyl-2H-pyrazol-3-yl)-piperidine CAS No. 795310-44-0

4-(5-Benzyl-2-methyl-2H-pyrazol-3-yl)-piperidine

Cat. No. B8380217
M. Wt: 255.36 g/mol
InChI Key: YPUAACSMIGNMJH-UHFFFAOYSA-N
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Patent
US07294636B2

Procedure details

4-(5-Benzyl-2-methyl-2H-pyrazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester (0.032 g) was dissolved in a 25% v/v solution of trifluoroacetic acid in DCM (7 mL) and stirred for 30 minutes. The solvents were then evaporated under reduced pressure to give a clear oil which was purified by column chromatography on SCX-2 stationary phase using a gradient of DCM up to 50% 7N NH3 in MeOH in DCM as eluent. Evaporation of solvent under reduced pressure gave the title compound as a clear oil (0.018 g); NMR(CDCl3): 1.50-1.60 (qd, 2H), 1.85 (br d, 2H), 2.64 (tt, 1H), 2.66-2.76 (qd, 2H), 3.17 (br d, 2H), 3.76 (s, 3H), 3.91 (s, 2H), 5.76 (s, 1H), 7.16-7.20 (m, 1H), 7.24-7.30 (m 4H); MS: 256 (MH+).
Name
4-(5-Benzyl-2-methyl-2H-pyrazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0.032 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[N:15]([CH3:26])[N:16]=[C:17]([CH2:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[CH:18]=2)[CH2:10][CH2:9]1)=O)(C)(C)C>FC(F)(F)C(O)=O.C(Cl)Cl>[CH2:19]([C:17]1[CH:18]=[C:14]([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)[N:15]([CH3:26])[N:16]=1)[C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1

Inputs

Step One
Name
4-(5-Benzyl-2-methyl-2H-pyrazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0.032 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C=1N(N=C(C1)CC1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
FC(C(=O)O)(F)F
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a clear oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on SCX-2 stationary phase
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1C=C(N(N1)C)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.018 g
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.